Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate
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Overview
Description
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is a chemical compound with a complex structure that includes an oxazolidinone ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate typically involves the reaction of ethyl bromoacetate with ®-phenylglycinol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl oxazolidinone: A related compound with a similar ring structure but different substituents.
Phenylglycinol derivatives: Compounds with similar chiral centers and functional groups.
Uniqueness
Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is unique due to its combination of an oxazolidinone ring and a phenyl group, which imparts specific chemical properties and potential biological activities. Its chiral center also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
183884-11-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 2-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H15NO4/c1-2-17-12(15)8-14-11(9-18-13(14)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
OASFAZKHYUMGRM-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CN1[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CN1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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